N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, an amide group, and methoxy groups . Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . Amides are common functional groups in biochemistry and drug design, known for their involvement in protein structure . Methoxy groups are often used in drug design to increase the lipophilicity of a compound .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding amines, acids, or acid derivatives .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and IR spectroscopy are typically used to confirm the molecular structure of synthesized compounds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the thiazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, and stability would be influenced by the functional groups and the overall structure of the molecule .Scientific Research Applications
Synthetic Chemistry Applications
Research on compounds structurally related to N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide often focuses on synthetic methodologies and the creation of novel heterocyclic compounds. For instance, studies have explored the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on related furan and thiazolyl structures. These synthetic approaches involve multistep reactions, including cyclization and condensation, to create derivatives with potential biological activities (El-Essawy & Rady, 2011). Another area of interest is the facile synthesis of substituted furans, which are valuable intermediates in organic synthesis and can lead to a wide range of biologically active compounds. This involves multicomponent reactions that provide efficient routes to these heterocycles (Ma, Ding, Wu, & Yang, 2005).
Pharmacological Research
In pharmacology, the structural features of such compounds are often explored for their potential biological activities. For example, derivatives of furan and thiazolyl have been investigated for their leukotriene B(4) inhibitory activity and their potential as anticancer agents, showcasing how modifications in the chemical structure can impact biological activity and selectivity (Kuramoto et al., 2008). Similarly, antifibrotic and anticancer activities of amino(imino)thiazolidinone derivatives have been reported, indicating a promising area for further research on thiazolidinone and furan derivatives for potential therapeutic applications (Kaminskyy et al., 2016).
Mechanism of Action
Target of Action
It’s known that molecules containing a thiazole ring, such as this compound, can interact with various biochemical pathways and enzymes or stimulate/block receptors in biological systems .
Mode of Action
The thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This allows the compound to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
It’s known that thiazole-containing molecules can activate or stop various biochemical pathways . The exact pathways and their downstream effects would depend on the specific physiological system and the context of the compound’s administration.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including anticancer, antimicrobial, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities . The specific effects would depend on the compound’s interaction with its targets and the resulting changes in biochemical pathways.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-25-15-6-12(7-16(9-15)26-2)18(24)22-19-21-13(11-28-19)8-17(23)20-10-14-4-3-5-27-14/h3-7,9,11H,8,10H2,1-2H3,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIPTAAJNOUURL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.